Cas no 52709-42-9 (BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01)

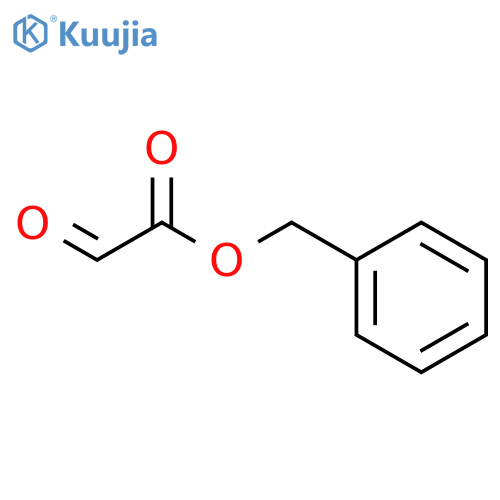

52709-42-9 structure

商品名:BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01

BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 化学的及び物理的性質

名前と識別子

-

- benzyl 2-oxoacetate

- SY324673

- DTXSID80451632

- AT38822

- BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01

- SCHEMBL26288

- BENZYL GLYOXYLATE

- 52709-42-9

- Oxo-Acetic Acid Benzyl Ester

- DA-20089

- glyoxylic acid benzyl ester

- Acetic acid, oxo-, phenylmethyl ester

- MFCD00066243

- Benzyl2-oxoacetate

- AKOS006272972

- benzyl glyoxalate

-

- インチ: InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2

- InChIKey: TVWUWTZLQRMAKS-UHFFFAOYSA-N

- ほほえんだ: O=CC(=O)OCc1ccccc1

計算された属性

- せいみつぶんしりょう: 164.047344113g/mol

- どういたいしつりょう: 164.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1219914-1g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 1g |

$665 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1219914-5g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 5g |

$1285 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1219914-1g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 1g |

$665 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1219914-5g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 5g |

$1285 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1219914-5g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 5g |

$1285 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1219914-1g |

benzyl 2-oxoacetate |

52709-42-9 | 95% | 1g |

$665 | 2024-07-28 | |

| 1PlusChem | 1P00DBZ1-1g |

Benzyl glyoxylate |

52709-42-9 | ≥95% | 1g |

$1158.00 | 2024-04-30 | |

| A2B Chem LLC | AG21245-1g |

Benzyl 2-oxoacetate |

52709-42-9 | ≥95% | 1g |

$998.00 | 2024-04-19 |

BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 関連文献

-

1. Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylatesJohn Brennan,Geoffrey Richardson,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1983 649

-

2. Synthesis of esters of the potent anti-bacterial trinems and analoguesP. Mark Jackson,Stanley M. Roberts,Silvia Davalli,Daniele Donati,Carla Marchioro,Alcide Perboni,Stefano Proviera,Tino Rossi J. Chem. Soc. Perkin Trans. 1 1996 2029

-

3. Synthesis of some 1-oxadethiaceph-3-emsClive L. Branch,John H. C. Nayler,Michael J. Pearson J. Chem. Soc. Perkin Trans. 1 1978 1450

-

4. Olivanic acid analogues. Part 2. Total synthesis of some C(6)-substituted 7-oxo-1 -azabicyclo[3.2.0] hept-2-ene-2-carboxylatesJohn H. Bateson,Alison M. Quinn,Terence C. Smale,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1985 2219

-

5. Nuclear modification of clavulanic acid. Preparation of optically active 1-oxaceph-3-emsGerald Brooks,Brian C. Gasson,T. Trefor Howarth,Eric Hunt,Kong Luk J. Chem. Soc. Perkin Trans. 1 1984 1599

52709-42-9 (BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01) 関連製品

- 7579-36-4(Dibenzyl oxalate)

- 18241-31-1(Bis(4-methylbenzyl) oxalate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量